molecular formula C8H8N2O B2713586 5-(5-methylfuran-2-yl)-1H-pyrazole CAS No. 1019010-26-4

5-(5-methylfuran-2-yl)-1H-pyrazole

Cat. No.: B2713586
CAS No.: 1019010-26-4
M. Wt: 148.165
InChI Key: ZIJASYNQNLPMPY-UHFFFAOYSA-N
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Description

5-(5-methylfuran-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.165. The purity is usually 95%.
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Properties

IUPAC Name

5-(5-methylfuran-2-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-2-3-8(11-6)7-4-5-9-10-7/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJASYNQNLPMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Pyrazole and Furan Scaffolds in Modern Chemical Research

The pyrazole (B372694) and furan (B31954) rings are two of the most important heterocyclic scaffolds in medicinal chemistry and drug discovery. researchgate.netbohrium.com The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure due to its synthetic accessibility and ability to act as a versatile bioisosteric replacement for other functional groups. bohrium.com Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netbohrium.comnih.gov The presence of the pyrazole nucleus in numerous clinically approved drugs underscores its therapeutic importance. nih.gov

Similarly, the furan nucleus, a five-membered aromatic ring containing an oxygen atom, is a key component in a multitude of natural products and synthetic compounds with diverse biological activities. utripoli.edu.lyijabbr.comresearchgate.net Furan derivatives have demonstrated applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents. utripoli.edu.ly The incorporation of a furan moiety into a molecular structure can enhance its pharmacokinetic properties, such as solubility and bioavailability, making it a valuable building block in drug design. ablesci.com The combination of these two powerful heterocyclic systems in a single molecule, as seen in 5-(5-methylfuran-2-yl)-1H-pyrazole, offers the potential for novel and synergistic biological effects.

Research Trajectories and Unexplored Potentials of 5 5 Methylfuran 2 Yl 1h Pyrazole

Strategic Approaches to the Construction of the 1H-Pyrazole Core

The formation of the 1H-pyrazole ring is a cornerstone of many synthetic endeavors. The most prevalent and versatile method for constructing the pyrazole core involves the cyclocondensation reaction between a 1,3-difunctionalized substrate and a hydrazine (B178648) derivative. nih.gov This approach is widely applicable and can be adapted for a variety of substituted pyrazoles.

A key precursor in this strategy is an α,β-unsaturated ketone, also known as a chalcone (B49325). The reaction of a chalcone with hydrazine hydrate (B1144303) typically proceeds via a Michael addition of the hydrazine to the β-carbon of the enone system, followed by intramolecular cyclization and dehydration to yield the pyrazoline intermediate. ajgreenchem.com Subsequent oxidation or aromatization of the pyrazoline affords the stable 1H-pyrazole ring. nih.gov

Another significant strategy involves the reaction of 1,3-dicarbonyl compounds with hydrazine. nih.govresearchgate.net This classic Knorr synthesis of pyrazoles is a reliable method where the hydrazine reacts with the two carbonyl groups to form a dihydropyrazole intermediate, which then eliminates water to form the aromatic pyrazole ring. nih.gov The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. acs.org

Integration Techniques for the 5-Methylfuran Moiety

The integration of the 5-methylfuran moiety is typically achieved by using a furan-containing starting material in the synthesis of the pyrazole precursor. A common method is the Claisen-Schmidt condensation to produce a furan-containing chalcone. This involves the base-catalyzed reaction of 2-acetyl-5-methylfuran (B71968) or 5-methylfuran-2-carbaldehyde with an appropriate aldehyde or ketone, respectively. eijppr.comrsc.org For example, the reaction of 2-acetylfuran (B1664036) with an aldehyde yields a chalcone with the furan ring at one end of the propenone system. orientjchem.org

Alternatively, the Paal-Knorr furan synthesis offers a method to construct the furan ring itself from a 1,4-dicarbonyl compound under acidic conditions. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This method, while fundamental, is more commonly used for the synthesis of substituted furans that can then be further functionalized and used in pyrazole synthesis.

A more direct integration involves using furan-2-carbohydrazide (B108491) as the hydrazine component in the cyclocondensation reaction with a suitable dicarbonyl or enone precursor. tandfonline.comtandfonline.com This approach directly attaches the furan ring to the nitrogen atom of the pyrazole core.

Evaluation of Current Synthetic Routes to this compound

The most common route to this compound and its derivatives involves a two-step process: the synthesis of a furan-containing chalcone followed by its reaction with hydrazine.

The first step, the Claisen-Schmidt condensation, is generally efficient, with good yields of the chalcone product. scholarsresearchlibrary.com The reaction of (E)-1-(5-methylfuran-2-yl)-3-(aryl)prop-2-en-1-one with hydrazine hydrate is a well-established method for producing the corresponding pyrazoline, which can then be aromatized to the pyrazole. ekb.egutm.my

A representative reaction is the condensation of 2-acetyl-5-methylfuran with a suitable aldehyde to form the chalcone, which is then cyclized with hydrazine hydrate. eijppr.com The yields for the chalcone formation are often high, and the subsequent cyclization to the pyrazole proceeds in good yields as well.

Starting Material 1 Starting Material 2 Intermediate Final Product Reference
2-Acetyl-5-methylfuranBenzaldehyde(E)-1-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one5-(5-methylfuran-2-yl)-3-phenyl-1H-pyrazole eijppr.com
5-Methylfuran-2-carbaldehydeAcetophenone(E)-3-(5-methylfuran-2-yl)-1-phenylprop-2-en-1-one3-(5-methylfuran-2-yl)-5-phenyl-1H-pyrazole eijppr.com

While effective, this two-step approach has drawbacks, including the need to isolate the intermediate chalcone and the use of potentially harsh basic or acidic conditions in the condensation step.

Novel Synthetic Protocols for Enhanced Efficiency and Selectivity

To improve upon traditional methods, novel synthetic protocols have been developed. One-pot syntheses, where the chalcone formation and subsequent cyclization are performed in a single reaction vessel, offer a more streamlined and efficient approach.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. researchgate.net The use of microwave irradiation can significantly reduce reaction times and improve yields for both the Claisen-Schmidt condensation and the subsequent cyclization with hydrazine. orientjchem.orgbohrium.com For instance, the synthesis of pyrazolines from furan-based chalcones has been successfully achieved in minutes under microwave irradiation, compared to hours with conventional heating. orientjchem.org

Another novel approach is the use of 1,3-dipolar cycloaddition reactions. In this method, nitrile imines, generated in situ from hydrazones, can react with a suitable dipolarophile like 4-(furan-2-yl)but-3-en-2-one (B6264371) to yield furan-tethered pyrazolines. researchgate.net This method can offer high regioselectivity and is a powerful tool for creating complex pyrazole structures.

The use of solid acid catalysts or heterogeneous catalysts, such as ZnO nanoparticles, is also being explored to facilitate these reactions under milder and more environmentally friendly conditions. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound. A key focus is the reduction of hazardous waste and the use of more environmentally benign solvents and catalysts.

Solvent-free synthesis, or the use of green solvents like water or ethanol (B145695), is a significant advancement. nih.gov Grinding techniques, where reactants are mixed in a mortar and pestle in the absence of a solvent, have been successfully used for the synthesis of heterocyclic chalcones, including those derived from furan. scholarsresearchlibrary.com This method is simple, efficient, and significantly reduces waste.

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry in this context. tandfonline.comresearchgate.net By enabling rapid and efficient heating, microwaves can reduce reaction times, decrease energy consumption, and often lead to cleaner reactions with fewer byproducts. tandfonline.com The synthesis of furan-containing pyrazoles has been shown to be significantly more efficient under microwave irradiation compared to conventional heating methods. orientjchem.org

The use of reusable catalysts, such as ZnO nanoparticles, further enhances the green credentials of these synthetic routes by minimizing catalyst waste and allowing for easier product purification. nih.gov

Green Chemistry Approach Description Advantages Reference
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times, increased yields, lower energy consumption. orientjchem.orgresearchgate.net
Solvent-Free SynthesisReactions conducted by grinding reactants together without a solvent.Reduced waste, simplicity, high efficiency. scholarsresearchlibrary.com
Green SolventsUse of water or ethanol as reaction media.Environmentally benign, low toxicity. nih.gov
Heterogeneous CatalysisEmploying reusable catalysts like ZnO nanoparticles.Catalyst can be recovered and reused, simplified purification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectra, the methyl protons on the furan ring typically appear as a singlet at approximately 2.3-2.4 ppm. The protons of the furan and pyrazole rings resonate in the aromatic region. For instance, in a derivative, the furan protons (H-3 and H-4) may appear as doublets at around 6.15 ppm and 7.39 ppm, respectively. psu.edu The pyrazole proton often appears as a singlet further downfield, for example, at 8.08 ppm. psu.edu

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The methyl carbon of the furan ring is typically observed around 13-14 ppm. The carbons of the heterocyclic rings display signals in the downfield region, generally between 100 and 155 ppm, reflecting their varied electronic environments. sonar.ch Two-dimensional NMR techniques, such as COSY and HSQC, are crucial for unambiguously assigning proton and carbon signals by mapping their correlations.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
CH₃ (furan)2.34 - 2.4413.5 - 21.4 psu.edusonar.ch
H-furan6.08 - 7.22107.4 - 113.4 psu.edusonar.ch
H-pyrazole7.20 - 8.46102.7 - 158.0 psu.edusonar.ch

Note: The chemical shifts can vary depending on the solvent and the specific substituents on the pyrazole ring.

Mass Spectrometry (MS) Applications in Characterizing this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. sonar.ch

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. The cleavage of the bond between the pyrazole and furan rings is a common fragmentation pathway. Other significant fragments can arise from the loss of small molecules such as HCN or N₂ from the pyrazole ring, or the loss of the methyl group from the furan ring. Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of specific functional groups. The N-H stretching vibration of the pyrazole ring is typically observed as a broad band in the region of 3100-3400 cm⁻¹. psu.edu Aromatic C-H stretching vibrations appear around 3000-3150 cm⁻¹. ymerdigital.com The C=N and C=C stretching vibrations of the pyrazole and furan rings are found in the 1400-1650 cm⁻¹ region. psu.edu The C-O-C stretching of the furan ring is also a characteristic band, often seen around 1020-1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The conjugated system formed by the pyrazole and furan rings gives rise to characteristic absorption bands in the UV region. For example, a derivative showed an absorption maximum (λ_max) that can be indicative of the π → π* transitions within the conjugated system. sonar.ch The molar absorptivity (ε) values associated with these transitions can also be determined. sonar.ch

Table 2: Key IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Reference
N-H (pyrazole)Stretching3140 - 3142 psu.edu
C-H (aromatic)Stretching3061 - 3120 psu.edu
C=N, C=CStretching1570 - 1640 psu.edu
C-O-C (furan)Stretching1024 - 1030 psu.edu

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

The formation of co-crystals, where the target molecule crystallizes with another compound, is also a powerful strategy for structural analysis and for modifying the physicochemical properties of the material. X-ray diffraction studies of co-crystals can reveal the specific intermolecular interactions responsible for the co-crystal assembly.

Chemical Reactivity and Derivatization Strategies of 5 5 Methylfuran 2 Yl 1h Pyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) and Furan (B31954) Rings

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. In 5-(5-methylfuran-2-yl)-1H-pyrazole, both the furan and pyrazole rings can undergo EAS, but their reactivity and regioselectivity differ significantly.

The furan ring is an electron-rich heterocycle due to the electron-donating effect of the oxygen atom's lone pair into the aromatic system. chemenu.com This inherent electron density, further enhanced by the activating methyl group at the 5-position, makes the furan moiety more susceptible to electrophilic attack than benzene. chemenu.com Electrophilic substitution on 2-substituted furans typically occurs at the 5-position; however, since this position is already occupied by the methyl group, substitution is directed to the other vacant positions, primarily the C3 or C4 positions of the furan ring. Studies on related furan-containing compounds show that reactions like nitration, bromination, and acylation occur exclusively at the furan ring. researchgate.net

The pyrazole ring is considered a π-excessive heterocycle but is generally less reactive towards EAS than furan due to the presence of the two nitrogen atoms, which are electron-withdrawing. The most common site for electrophilic attack on the carbon skeleton of an N-unsubstituted pyrazole is the C4 position. researchgate.net This is because the C4 position is the most electron-rich carbon in the pyrazole ring. Reactions such as halogenation (chlorination, bromination) and nitration can be directed to this position under appropriate conditions. acs.org

The N-H proton of the pyrazole ring is acidic and can be readily removed by a base. The resulting pyrazolate anion is highly nucleophilic, but the nitrogen atoms themselves can also be attacked by electrophiles, leading to N-substitution, which competes with C-substitution.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Ring SystemReagent/ConditionsExpected Position of SubstitutionProduct Type
Furan Ring Br₂ in DioxaneC3 or C4Brominated furan derivative
HNO₃/H₂SO₄C3 or C4Nitrated furan derivative
Ac₂O/SnCl₄C3 or C4Acylated furan derivative
Pyrazole Ring SO₂Cl₂ or Cl₂/AcOHC44-Chloropyrazole derivative. acs.org
Br₂/AcOHC44-Bromopyrazole derivative. acs.org
Alkyl Halide/BaseN1N1-alkylated pyrazole derivative

Nucleophilic Reactivity and Functionalization at Specific Positions

The nucleophilic character of this compound is primarily centered on the pyrazole nitrogen atoms. The N1 nitrogen bears a proton that can be abstracted by a base to form a pyrazolate anion. This anion is a potent nucleophile and readily reacts with various electrophiles, such as alkyl halides and acyl chlorides, to yield N1-functionalized derivatives.

Direct nucleophilic substitution on the carbon atoms of either ring is generally difficult unless an activating group, such as a halogen, is present. Once halogenated derivatives are formed (as described in section 4.1), they become key intermediates for nucleophilic aromatic substitution (SNAAr) reactions. For example, a chloro- or bromo-substituent at the C4 position of the pyrazole ring can be displaced by various nucleophiles, including amines, alkoxides, and thiols, to introduce new functional groups. smolecule.com

Furthermore, the furan ring can undergo reactions that expose its latent carbonyl functionality. Under specific acidic conditions, the 5-methylfuran moiety can be hydrolyzed to a 2,5-dioxopentanyl (2,5-DOP) group. nih.govresearchgate.net This dicarbonyl derivative is highly reactive towards nucleophiles like hydrazines, leading to the formation of new heterocyclic systems such as pyridazines. nih.gov

Transition-Metal Catalyzed Coupling Reactions Involving this compound

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to derivatize heterocyclic compounds. eie.gr Halogenated derivatives of this compound are excellent substrates for a variety of these transformations.

By selectively introducing a bromine or iodine atom at either the furan ring or the C4 position of the pyrazole ring, a wide array of substituents can be introduced using catalysts based on palladium, nickel, or copper. researchgate.netsioc-journal.cn

Suzuki-Miyaura Coupling: Reaction of a halo-derivative with a boronic acid or ester to form a new C-C bond, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Mizoroki-Heck Reaction: Coupling with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to create an alkynyl-substituted derivative.

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond, yielding amino-substituted analogues.

Kumada Coupling: A nickel-catalyzed reaction involving a Grignard reagent to form C-C bonds. researchgate.net

These reactions provide a modular approach to synthesizing libraries of derivatives with diverse functionalities, which is crucial for structure-activity relationship (SAR) studies in drug discovery. acs.org

Table 2: Examples of Transition-Metal Catalyzed Coupling Reactions

Coupling ReactionSubstrateReagentCatalyst SystemProduct
Suzuki-Miyaura 4-Bromo-5-(5-methylfuran-2-yl)-1H-pyrazoleArylboronic acidPd(PPh₃)₄, Base4-Aryl-5-(5-methylfuran-2-yl)-1H-pyrazole
Sonogashira 3-Bromo-5-(5-methylfuran-2-yl)-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂, CuI, Base3-(Phenylethynyl)-5-(5-methylfuran-2-yl)-1H-pyrazole
Buchwald-Hartwig 4-Chloro-5-(5-methylfuran-2-yl)-1H-pyrazoleAnilinePd₂(dba)₃, Ligand, Base4-(Phenylamino)-5-(5-methylfuran-2-yl)-1H-pyrazole
Heck 4-Iodo-5-(5-methylfuran-2-yl)-1H-pyrazolen-Butyl acrylatePd(OAc)₂Butyl (E)-3-(5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl)acrylate

Regioselective Functionalization of this compound

Achieving regioselectivity is critical when functionalizing a molecule with multiple reactive sites. For this compound, strategies often rely on exploiting the inherent differences in reactivity between the two rings and controlling reaction conditions.

The greater electron density of the furan ring allows for selective electrophilic substitution under mild conditions, leaving the pyrazole ring intact. Conversely, specific conditions can be chosen to favor substitution at the C4 position of the pyrazole. For instance, the synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved with high regioselectivity by condensing 1,3-diketones with arylhydrazines in aprotic solvents like N,N-dimethylacetamide (DMAc). organic-chemistry.org

N-functionalization of the pyrazole ring is typically achieved under basic conditions to deprotonate the N1 position, followed by reaction with an electrophile. This method is generally highly regioselective for the nitrogen atom.

Directed metalation is another powerful strategy for regioselective functionalization. By using a directing group, it is possible to deprotonate a specific C-H bond with a strong base (like an organolithium reagent) and then quench the resulting anion with an electrophile. This allows for functionalization at positions that are not accessible through classical electrophilic substitution.

Synthesis of Diverse Analogues and Derivatives of this compound

The chemical reactivity of this compound has been leveraged to synthesize a wide range of analogues with potential biological activities. A common synthetic route to the core scaffold involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound derived from 5-methylfurfural.

Once the core is assembled, further derivatization can be carried out. For example, a series of antibacterial analogues were synthesized through the condensation of 5-aminopyrazole derivatives with 5-methylfuran-2-carbaldehyde. ekb.egresearchgate.net This reaction forms a Schiff base, which is a key linkage in the final products. researchgate.net

Other synthetic strategies involve modifying functional groups attached to the core structure. For instance, pyrazole-4-carboxylic acid derivatives can be converted into acid hydrazides. nih.gov These hydrazides are versatile intermediates that can react with other reagents, such as ethyl acetoacetate, to construct more complex heterocyclic systems. nih.gov The synthesis of furo[2,3-c]pyrazole derivatives has also been reported, starting from appropriately substituted pyrazole precursors, demonstrating the ability to build fused ring systems. nih.gov

Table 3: Selected Synthesized Analogues and Methods

Analogue StructureSynthetic MethodPrecursorsReference
N-aryl-5-(((5-methylfuran-2-yl)methylene)amino)-1H-pyrazole-4-carboxamideCondensation (Schiff base formation)5-Aminopyrazole-4-carboxamide, 5-methylfuran-2-carbaldehyde ekb.egresearchgate.net
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-oneCondensation5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide, Ethyl acetoacetate nih.gov
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib Analogue)Claisen Condensation followed by CyclizationSubstituted acetophenone, Ethyl trifluoroacetate, Substituted phenylhydrazine acs.org
1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanoneReaction with nucleophilic reagent2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone nih.gov

Computational and Theoretical Investigations of 5 5 Methylfuran 2 Yl 1h Pyrazole

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 5-(5-methylfuran-2-yl)-1H-pyrazole, methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and elucidate its electronic characteristics.

The electronic structure of pyrazole-furan systems is characterized by the interplay of the two aromatic rings. The distribution of electron density, often analyzed through Mulliken population analysis, can identify the partial charges on each atom. This information is crucial for understanding intermolecular interactions and the molecule's reactivity. In a related sulfonamide derivative of a furan-containing Schiff base, the sulfur atom was found to have a negative charge, suggesting it could act as an electron donor. researchgate.net

Table 1: Illustrative Calculated Geometric Parameters for a Pyrazole (B372694) Ring

ParameterBond Length (Å)Bond Angle (°)
N1-N21.35-
N2-C31.33-
C3-C41.40-
C4-C51.38-
C5-N11.34-
N1-N2-C3-111.0
N2-C3-C4-106.0
C3-C4-C5-105.0
C4-C5-N1-107.0
C5-N1-N2-111.0

Note: These are typical values for a pyrazole ring and are for illustrative purposes. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

DFT is a powerful tool for predicting the chemical reactivity of molecules. By calculating global and local reactivity descriptors, researchers can identify the most probable sites for electrophilic and nucleophilic attacks. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the electrophilicity index.

The HOMO and LUMO are the frontier molecular orbitals that play a significant role in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. semanticscholar.org For derivatives of pyrazole, these calculations are often performed to understand their biological activity. researchgate.net

The molecular electrostatic potential (MEP) surface is another valuable tool derived from DFT calculations. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Red areas indicate electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions, prone to nucleophilic attack.

Table 2: Illustrative Global Reactivity Descriptors

DescriptorFormulaTypical Value (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-1.5
Energy GapΔE = ELUMO - EHOMO5.0
Electronegativityχ = -(EHOMO + ELUMO)/24.0
Chemical Hardnessη = (ELUMO - EHOMO)/22.5

Note: These values are illustrative and depend on the specific molecule and computational method.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. psu.edu For a flexible molecule like this compound, understanding its conformational preferences is crucial, as the conformation can significantly influence its properties and interactions with other molecules. psu.edu

The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the pyrazole and furan (B31954) rings. A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle between the two rings and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers.

The resulting energy landscape provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. nih.gov For example, in a study of imidazolidinone derivatives, it was found that the energy differences between various conformers were small, suggesting that the benzyl (B1604629) group was relatively free to rotate at ambient temperatures. ethz.ch A similar situation might be expected for the furan ring in this compound.

Molecular Modeling for Ligand-Target Interactions (Where applicable to derivatives identified in broader research)

While this compound itself may not have extensive ligand-target interaction studies, its derivatives have been the focus of molecular modeling research, particularly in the context of drug design. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com

In these studies, derivatives of this compound are docked into the active site of a target protein to predict their binding affinity and mode of interaction. For instance, pyrazole derivatives have been investigated as inhibitors of various enzymes, and docking studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their inhibitory activity. nih.gov The insights gained from these simulations are crucial for the rational design of more potent and selective inhibitors. nih.gov

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods can be used to predict various spectroscopic signatures of a molecule, which can then be compared with experimental data for structure verification and assignment of spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using DFT. d-nb.infonmrdb.org These calculations are often performed on the optimized geometry of the molecule. nih.gov For pyrazole and its derivatives, theoretical NMR predictions have shown good agreement with experimental data. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies of a molecule can be calculated using DFT, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. derpharmachemica.com These calculations help in assigning the observed vibrational bands to specific modes of atomic motion, such as stretching, bending, and torsional vibrations. For related pyrazole derivatives, theoretical vibrational spectra have been shown to be in good agreement with experimental spectra. derpharmachemica.com

Table 3: Illustrative Predicted Vibrational Frequencies for a Pyrazole Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch3450
C-H Stretch (aromatic)3100
C=N Stretch1600
C=C Stretch1550
Ring Breathing1000

Note: These are representative values and the actual frequencies for this compound would require specific calculations.

Exploration of Biological Activity and Structure Activity Relationship Sar of 5 5 Methylfuran 2 Yl 1h Pyrazole Analogs

In Vitro Evaluation of Bioactivity Profiles for 5-(5-methylfuran-2-yl)-1H-pyrazole Derivatives

The in vitro biological evaluation of this compound derivatives has revealed a broad spectrum of activities, including antimicrobial and anticancer properties. These studies are crucial for identifying lead compounds for further development.

A series of novel furan-conjugated pyrazole (B372694) derivatives have been synthesized and evaluated for their biological activities. ogarev-online.ru For instance, certain compounds within a synthesized series demonstrated notable antibacterial activity against S. aureus, P. aeruginosa, and E. coli, as well as antifungal activity against A. niger, A. flavus, and C. albicans. ogarev-online.ru Specifically, derivatives of this compound have been investigated for their potential as antimalarial agents. In one study, pyrazoline derivatives incorporating the 5-methylfuran-2-yl moiety were synthesized and tested against Plasmodium falciparum, showing promising results that warrant further investigation. ymerdigital.com

Another area of significant interest is the anticancer potential of these compounds. Research has shown that pyrazole derivatives can exhibit potent antiproliferative activity against various cancer cell lines. mdpi.comnih.gov For example, pyrazole-indole hybrids have demonstrated significant anticancer activity against cell lines such as HCT-116, MCF-7, HepG2, and A549. acs.org

The following table summarizes the representative in vitro bioactivity data for some this compound analogs, highlighting their potential in different therapeutic areas.

Compound IDTarget Organism/Cell LineActivityReference
Series 5i, 5j S. aureus, P. aeruginosa, E. coliExcellent antibacterial activity ogarev-online.ru
Series 5i, 5j A. niger, A. flavus, C. albicansExcellent antifungal activity ogarev-online.ru
Pyrazoline Derivative Plasmodium falciparumAntimalarial activity ymerdigital.com
Pyrazole-Indole Hybrid 7a HepG2 (Liver Cancer)IC50 = 6.1 ± 1.9 µM acs.org
Pyrazole-Indole Hybrid 7b HepG2 (Liver Cancer)IC50 = 7.9 ± 1.9 µM acs.org

Pharmacological Relevance of Pyrazole-Furan Architectures in Biological Systems

The pharmacological importance of molecules containing both pyrazole and furan (B31954) rings is well-established. ijprajournal.comjcchems.comglobalresearchonline.net These heterocyclic systems are considered "privileged structures" in medicinal chemistry, as they are capable of interacting with a wide range of biological targets with high affinity. nih.govmdpi.com

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a key component of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic agents. nih.govmdpi.com The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is also a common motif in biologically active compounds and natural products. ijprajournal.com

The combination of these two pharmacophores in the this compound architecture can lead to compounds with unique and enhanced biological properties. This molecular hybridization can influence factors such as binding affinity to target proteins, solubility, and metabolic stability. The pyrazole-furan scaffold has been explored for a variety of therapeutic applications, including the development of agents for treating infectious diseases and cancer. ymerdigital.commdpi.comrkmmanr.org

Systematic Elucidation of Structure-Activity Relationships within this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity, guiding the design of more potent and selective analogs. For derivatives of this compound, several SAR studies have provided valuable insights.

Research on pyrazole derivatives has shown that the nature and position of substituents on both the pyrazole and furan rings, as well as on any attached phenyl rings, play a critical role in determining the biological activity. nih.govtandfonline.com For instance, in a series of 1,3-diaryl pyrazole derivatives, the presence of specific substituents was found to be crucial for their antibacterial and anti-inflammatory activities. nih.gov

In the context of antimalarial activity, SAR studies on furan-containing pyrazolyl pyrazolines revealed that modifications to the pyrazoline ring and the substituents on the furan and phenyl moieties significantly impacted their potency against Plasmodium falciparum. rkmmanr.org For example, certain substitutions led to compounds with greater antimalarial activity than the standard drug quinine. rkmmanr.org

Anticancer research on pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazoles has also highlighted clear SAR trends. The cytotoxic activity against different cancer cell lines was found to be highly dependent on the substitution pattern on the pyrazole and pyrimidine (B1678525) rings. nih.govtubitak.gov.tr

Identification of Key Pharmacophores and Structural Motifs for Biological Response

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features can be identified based on the analysis of active derivatives.

The core pyrazole-furan structure itself constitutes a primary pharmacophore. ijprajournal.comresearchgate.net The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, while the furan oxygen can also participate in hydrogen bonding. The aromatic nature of both rings allows for π-π stacking interactions with biological targets.

Specific structural motifs that have been shown to be important for biological activity include:

Substituents on the Pyrazole Ring: The presence of different groups at the N1 position of the pyrazole ring can significantly modulate activity. For instance, the introduction of a phenyl group or other aromatic systems at this position is a common strategy in the design of bioactive pyrazole derivatives. eurekaselect.com

The 5-methyl group on the Furan Ring: This small alkyl group can influence the electronic properties and steric profile of the furan ring, potentially enhancing binding to target enzymes or receptors.

Linkers and Additional Moieties: The introduction of other functional groups or heterocyclic rings, such as an indole (B1671886) moiety, can lead to the development of highly potent compounds by providing additional interaction points with the biological target. acs.org

Mechanistic Insights into the Biological Modulation by this compound Scaffolds

Understanding the mechanism of action at a molecular level is crucial for the rational design of new drugs. While the precise mechanisms for many this compound derivatives are still under investigation, studies on related pyrazole-furan compounds provide valuable insights into their potential modes of biological modulation.

In the context of anticancer activity, pyrazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. mdpi.com For example, some pyrazole-indole hybrids have been found to induce cell cycle arrest and apoptosis in cancer cells. acs.org

For their antimicrobial effects, pyrazole-containing compounds can interfere with essential cellular processes in bacteria and fungi. Some pyrazole derivatives have been shown to inhibit enzymes that are crucial for the survival of these microorganisms. ogarev-online.runih.gov

In the case of antimalarial activity, pyrazole-furanone hybrids have been investigated as potential inhibitors of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), an essential enzyme for the parasite's energy metabolism. nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of PfLDH, thereby inhibiting its function. nih.gov It is plausible that derivatives of this compound could act through similar mechanisms, targeting key enzymes in pathogenic organisms or cancer cells.

Advanced Applications and Future Research Directions for 5 5 Methylfuran 2 Yl 1h Pyrazole

Potential Roles in Medicinal Chemistry Beyond Direct Biological Screening

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs. nih.govnih.gov Derivatives of pyrazole are known for a wide spectrum of therapeutic activities. nih.gov The 5-(5-methylfuran-2-yl)-1H-pyrazole scaffold, in particular, serves as a versatile starting point for the development of new therapeutic agents. Its potential extends beyond simple biological screening to more nuanced roles in medicinal chemistry.

One key area is its use as a molecular scaffold for creating more complex drug candidates. For instance, derivatives have been synthesized and evaluated for their potential as antimalarial agents, showing promise against resistant strains of Plasmodium falciparum. ymerdigital.com The core structure allows for various chemical modifications, enabling the synthesis of a library of compounds with diverse biological activities. frontiersin.org Research has shown that attaching different functional groups to the pyrazole ring can significantly influence the resulting molecule's efficacy and potency against various diseases. frontiersin.org

Furthermore, the furan-pyrazole hybrid structure is being explored for the development of agents targeting neuroinflammatory responses, which are implicated in neurodegenerative disorders. researchgate.net Computational studies, such as molecular docking, are employed to predict the binding of these hybrid compounds to specific biological targets, guiding the synthesis of more effective potential treatments. researchgate.net

Applications in Materials Science and Supramolecular Chemistry

In the realm of materials science, pyrazole derivatives are investigated for their potential in creating novel materials with specific functionalities. The unique structural and electronic properties of compounds like this compound make them suitable for applications in polymers and coatings. The ability of pyrazole-based compounds to self-assemble into ordered structures is a key area of interest in supramolecular chemistry. mdpi.com

A notable application is the development of fluorescent chemosensors for the detection of metal ions. A derivative, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, has been synthesized and shown to be a selective fluorescent sensor for cadmium ions (Cd²⁺) in water samples. nih.govresearchgate.net This sensor operates on a "turn-off" mechanism, where the fluorescence intensity is quenched in the presence of the target ion. researchgate.net Such sensors are valuable for environmental monitoring due to their high sensitivity and selectivity. nih.govresearchgate.net The photophysical properties of pyrazole derivatives, including high fluorescence quantum yields, make them excellent candidates for these applications. researchgate.net

Catalytic Applications of this compound Derivatives

While direct catalytic applications of this compound itself are not extensively documented, the broader class of pyrazole derivatives has shown significant promise in catalysis. Pyrazole-containing compounds are utilized in coordination chemistry and can act as ligands for metal catalysts. researchgate.net

For example, pyranopyrazole derivatives, which share structural similarities, have been synthesized using green chemistry methods, employing nanoparticles as catalysts. nih.gov This highlights the role of pyrazole-related structures in facilitating chemical reactions. The development of efficient and environmentally friendly synthetic routes for pyrazole derivatives is an active area of research, with multicomponent reactions being a particularly promising approach. nih.gov The structural versatility of the pyrazole ring allows for the design of specific catalysts for a variety of organic transformations.

Emerging Research Frontiers for Furan-Pyrazole Hybrid Compounds

The combination of furan (B31954) and pyrazole rings into a single molecular entity creates a hybrid with unique properties and potential applications. ekb.egresearchgate.net Current research is focused on exploring the synergistic effects of these two heterocyclic systems. One emerging frontier is the development of novel antimicrobial agents. ekb.egresearchgate.net For example, a series of furan-pyrazole derivatives have been designed as analogues of the antibacterial drug nitrofurantoin (B1679001) and have shown activity against both Gram-positive and Gram-negative bacteria. ekb.egresearchgate.net

Another promising area is in the development of anticancer agents. Pyrazole derivatives have been widely investigated for their antitumor activities, and the incorporation of a furan moiety can enhance this potential. mdpi.com The ability of these hybrid compounds to interact with multiple biological targets is a key advantage in designing effective cancer therapies. acs.org

Furthermore, the synthesis of furan-pyrazole hybrids is being explored for their potential as inhibitors of coronavirus replication. nih.gov One-pot synthesis methods are being developed to efficiently produce a variety of these compounds for antiviral screening. nih.gov

Challenges and Opportunities in the Comprehensive Research of this compound

Despite the promising applications, several challenges remain in the comprehensive research of this compound and its derivatives. A primary challenge is the need for more extensive structure-activity relationship (SAR) studies. scholarsresearchlibrary.com Understanding how different substituents on the furan and pyrazole rings affect biological activity is crucial for the rational design of new compounds with improved properties. frontiersin.org

Another challenge lies in the development of scalable and cost-effective synthetic methods. While various synthetic routes have been reported, optimizing these for large-scale production is essential for practical applications. nih.gov

Opportunities for future research are abundant. There is a need to explore the full spectrum of biological activities of this compound class, including their potential as antiviral, antifungal, and anti-inflammatory agents. researchgate.netrsc.org Investigating the mechanisms of action at a molecular level will provide valuable insights for drug development. acs.org

Q & A

Q. What are the key synthetic methodologies for preparing 5-(5-methylfuran-2-yl)-1H-pyrazole, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives can react with β-keto esters or α,β-unsaturated ketones under acidic or basic conditions. Optimization involves:
  • Catalyst Selection : Use of POCl₃ or H₂SO₄ for cyclization, as seen in analogous pyrazole syntheses .
  • Temperature Control : Reactions often proceed at 80–120°C; higher temperatures may improve cyclization but risk decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >90% purity.
    Validation via TLC, NMR (¹H/¹³C), and HRMS is critical to confirm structural integrity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H NMR : Signals for pyrazole protons (δ 7.5–8.5 ppm) and methylfuran protons (δ 6.2–6.8 ppm) confirm regiochemistry.
  • FT-IR : Stretching bands for N–H (~3400 cm⁻¹) and C=N (~1600 cm⁻¹) validate the pyrazole core .
  • Crystallography :
  • Single-crystal X-ray diffraction (SCXRD) using SHELXL resolves tautomerism and hydrogen-bonding networks. Mercury software aids in visualizing packing motifs and intermolecular interactions.

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical electronic properties of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Compare computed UV-Vis spectra (TD-DFT) with experimental data to identify deviations .
  • Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis explains electron delocalization in the furan-pyrazole system, addressing inconsistencies in fluorescence quenching mechanisms .
  • Case Study : Sharma et al. (2022) reconciled Cd²⁺ sensing data by correlating HOMO-LUMO gaps with experimental Stokes shifts .

Q. What experimental strategies enhance the selectivity of this compound as a fluorescent sensor for Cd²⁺ ions?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to the pyrazole ring to increase metal-binding affinity .
  • Solvent Screening : Use polar aprotic solvents (e.g., DMSO) to improve sensor stability and limit interference from competing ions (e.g., Zn²⁺) .
  • Detection Limits : Optimize via Stern-Volmer plots; reported limits for Cd²⁺ are ~0.1 µM with a linear range of 0.5–50 µM .
  • Cross-Validation : Confirm selectivity using ICP-MS and competitive ion experiments .

Q. How do tautomeric equilibria in pyrazole derivatives impact crystallographic analysis, and what strategies mitigate these challenges?

  • Methodological Answer :
  • Tautomer Identification : SCXRD distinguishes 1H-pyrazole (N1–H) vs. 2H-pyrazole (N2–H) tautomers. For example, 3-(4-fluorophenyl)-1H-pyrazole co-crystallizes with its 5-substituted tautomer, forming R₄⁴(12) hydrogen-bonded rings .
  • Mitigation Strategies :
  • Low-Temperature Crystallography : Reduces thermal motion, improving H-atom localization.
  • Hydrogen Bond Analysis : Graph-set notation (e.g., Etter’s rules ) identifies dominant interaction patterns, aiding in tautomer assignment.
  • Software Tools : Mercury calculates dihedral angles between pyrazole and substituent planes, resolving conformational ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.